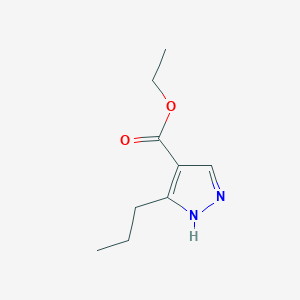
1,2-Dietil-3-hidroxipirimidin-4-ona
Descripción general
Descripción
1,2-Dietil-3-hidroxi-4(1H)-piridinona, comúnmente conocido como CP94, es un quelante de hierro hidroxipiridinónico. Es un compuesto pequeño, neutro y lipofílico que puede entrar rápidamente en las células y unirse al hierro intracelular. Este compuesto se ha estudiado por su potencial en la mejora de la terapia fotodinámica (PDT) y la reducción de los niveles de hierro en varios sistemas biológicos .
Aplicaciones Científicas De Investigación
Química
CP94 se utiliza como agente quelante en diversas aplicaciones químicas. Su capacidad para unirse a iones de hierro lo hace útil en el estudio del metabolismo del hierro y los procesos bioquímicos relacionados .
Biología
En la investigación biológica, CP94 se utiliza para estudiar la homeostasis del hierro y sus efectos en las funciones celulares. Se ha demostrado que reduce los niveles de hierro en las células y tejidos, convirtiéndolo en una herramienta valiosa para investigar trastornos relacionados con el hierro .
Medicina
CP94 tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la sobrecarga de hierro, como la talasemia y la hemocromatosis. También se está estudiando por su papel en la mejora de la eficacia de la terapia fotodinámica para el tratamiento del cáncer .
Industria
En aplicaciones industriales, CP94 se utiliza en procesos que requieren quelación de hierro, como el tratamiento de agua y la producción de productos químicos de alta pureza .
Mecanismo De Acción
CP94 ejerce sus efectos principalmente a través de la quelación de hierro. Se une a iones de hierro libres, formando un complejo estable que puede excretarse del cuerpo. Esto reduce la disponibilidad de hierro libre, que es esencial para varios procesos celulares. La reducción en los niveles de hierro libre puede conducir a una disminución del estrés oxidativo y la inhibición de las vías celulares dependientes del hierro .
Análisis Bioquímico
Biochemical Properties
1,2-Diethyl-3-hydroxypyridin-4-one plays a significant role in biochemical reactions, particularly in the context of iron chelation . It interacts with iron, a key element involved in various biological processes, and helps in its removal from cells . The nature of these interactions involves the formation of a complex with iron, thereby preventing it from participating in potentially harmful reactions .
Cellular Effects
The effects of 1,2-Diethyl-3-hydroxypyridin-4-one on cells are largely related to its iron-chelating properties. By binding to iron, it can influence cell function by preventing iron-induced lipid peroxidation . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2-Diethyl-3-hydroxypyridin-4-one exerts its effects through its ability to bind iron. This binding interaction inhibits the activity of ferrochelatase, an enzyme involved in the conversion of protoporphyrin IX to heme . This inhibition results in increased accumulation of protoporphyrin IX, a useful photosensitizer for photodynamic therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diethyl-3-hydroxypyridin-4-one can change over time. For instance, in studies involving rats, it was observed that the fluorescence intensity of protoporphyrin IX in the urothelium doubled 5 - 7 hours after the administration of 1,2-Diethyl-3-hydroxypyridin-4-one .
Metabolic Pathways
1,2-Diethyl-3-hydroxypyridin-4-one is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferrochelatase and influences the conversion of protoporphyrin IX to heme .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CP94 implica la reacción de 3-hidroxi-4-piridinona con dietilamina en condiciones controladas. La reacción típicamente requiere un solvente como el etanol y se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .
Métodos de producción industrial
La producción industrial de CP94 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de alta pureza para asegurar la calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
CP94 principalmente experimenta reacciones de quelación con iones de hierro. También puede participar en reacciones de oxidación y reducción debido a su estructura hidroxipiridinónica .
Reactivos y condiciones comunes
Quelación: CP94 reacciona con iones de hierro en presencia de agua u otros solventes polares.
Oxidación: CP94 puede oxidarse en presencia de agentes oxidantes como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden ocurrir con agentes reductores como el borohidruro de sodio.
Productos principales formados
Quelación: El producto principal es el complejo hierro-CP94.
Oxidación: La oxidación puede conducir a la formación de varios derivados oxidados de CP94.
Reducción: La reducción típicamente resulta en la formación de derivados de hidroxipiridinona reducidos.
Comparación Con Compuestos Similares
Compuestos similares
Deferiprona (3-hidroxi-1,2-dimetil-4(1H)-piridinona): Otro quelante de hierro hidroxipiridinónico utilizado clínicamente para tratar trastornos de sobrecarga de hierro.
Deferasirox: Un quelante de hierro tridentato utilizado para tratar la sobrecarga crónica de hierro.
Unicidad de CP94
CP94 es único en su capacidad para mejorar la terapia fotodinámica al aumentar la acumulación de protoporfirina IX, un fotosensibilizador utilizado en PDT. Esta propiedad lo hace particularmente valioso en la investigación del tratamiento del cáncer .
Propiedades
IUPAC Name |
1,2-diethyl-3-hydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFEESCIBNMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151223 | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115900-75-9 | |
| Record name | CP 94 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGP-46700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)




![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)






